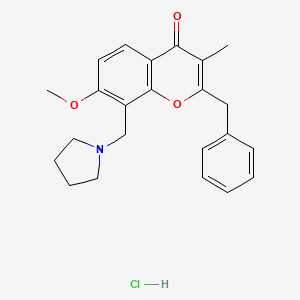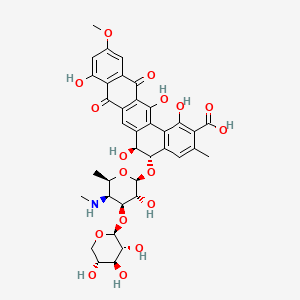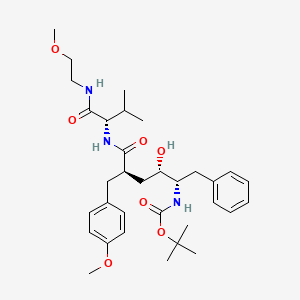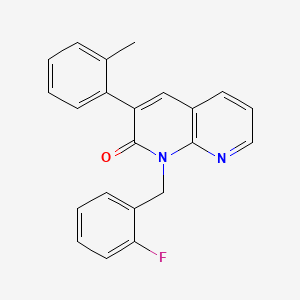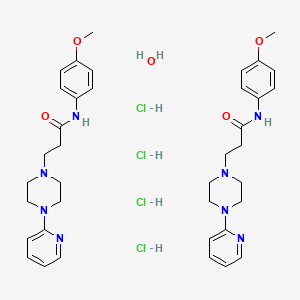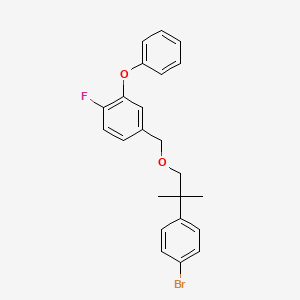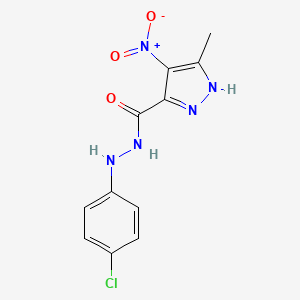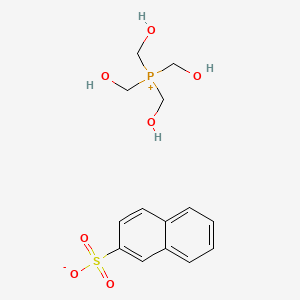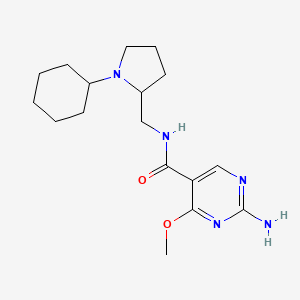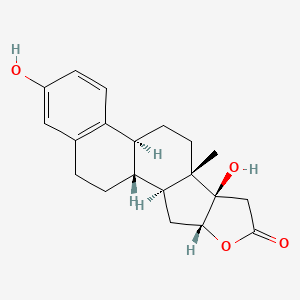
Z7Dnn9U8AE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
16α-lactone-estradiol (UNII: Z7DNN9U8AE) is a synthetic, steroidal estrogen featuring an estradiol core. It is a highly potent and selective agonist of the estrogen receptor alpha (ERα). This compound is used extensively in scientific research to study the function of the estrogen receptor alpha.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 16α-lactone-estradiol involves multiple steps, starting from estradiol. The key steps include the introduction of a lactone ring at the 16α position and the protection and deprotection of hydroxyl groups. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of 16α-lactone-estradiol follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and purification techniques such as crystallization and chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 16α-lactone-estradiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the lactone ring or other functional groups.
Substitution: Substitution reactions can introduce new functional groups at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions include various derivatives of 16α-lactone-estradiol with modified functional groups, which can be used for further research and applications.
Scientific Research Applications
16α-lactone-estradiol is used in a wide range of scientific research applications, including:
Chemistry: Studying the structure-activity relationship of estrogenic compounds.
Biology: Investigating the role of estrogen receptors in cellular processes.
Medicine: Exploring potential therapeutic uses in hormone replacement therapy and cancer treatment.
Industry: Developing new estrogenic compounds for pharmaceutical applications.
Mechanism of Action
The mechanism of action of 16α-lactone-estradiol involves its binding to the estrogen receptor alpha (ERα). Upon binding, the compound induces a conformational change in the receptor, leading to the activation of specific gene transcription pathways. This activation results in various biological effects, including the regulation of reproductive functions, bone density, and cardiovascular health.
Comparison with Similar Compounds
Estradiol: The natural form of estrogen with similar binding affinity to estrogen receptors.
8β-VE2: A highly selective agonist of the estrogen receptor beta (ERβ).
Propylpyrazoletriol: Another selective agonist of ERα with different structural features.
Uniqueness: 16α-lactone-estradiol is unique due to its high selectivity and potency for the estrogen receptor alpha. It has a 265-fold higher potency in transactivation assays of ERα relative to ERβ and a 70-fold preference in binding affinity for ERα over ERβ. This makes it a valuable tool for studying the specific functions of ERα in various biological processes.
Properties
CAS No. |
406483-39-4 |
|---|---|
Molecular Formula |
C20H24O4 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
(1R,2S,4R,8R,9S,12S)-8,16-dihydroxy-9-methyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-13(18),14,16-trien-6-one |
InChI |
InChI=1S/C20H24O4/c1-19-7-6-14-13-5-3-12(21)8-11(13)2-4-15(14)16(19)9-17-20(19,23)10-18(22)24-17/h3,5,8,14-17,21,23H,2,4,6-7,9-10H2,1H3/t14-,15-,16+,17-,19+,20+/m1/s1 |
InChI Key |
NLUGVTJBNRSIKH-UQZPWQSVSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@@H]4[C@]2(CC(=O)O4)O)CCC5=C3C=CC(=C5)O |
Canonical SMILES |
CC12CCC3C(C1CC4C2(CC(=O)O4)O)CCC5=C3C=CC(=C5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


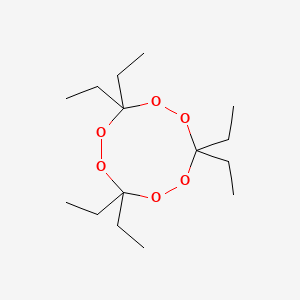
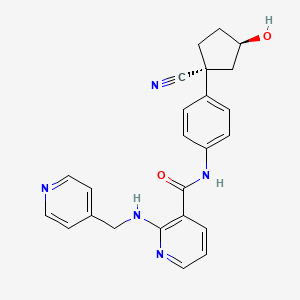
![N-[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-9-octadecenamide](/img/structure/B15190961.png)

